molecular formula C14H10O6S B1605214 Benzoic acid, 3,3'-sulfonylbis- CAS No. 22452-74-0

Benzoic acid, 3,3'-sulfonylbis-

Cat. No.: B1605214
CAS No.: 22452-74-0
M. Wt: 306.29 g/mol
InChI Key: BBECNDJSLQBLJL-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-sulfonylbis- is an organic compound that belongs to the family of sulfonylbisbenzoic acids It is characterized by the presence of two benzoic acid moieties connected through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-sulfonylbis- typically involves the sulfonation of benzoic acid. One common method includes the reaction of benzoic acid with fuming sulfuric acid, followed by neutralization with barium carbonate . The resulting disulfonic acid is then subjected to alkaline fusion to yield the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 3,3’-sulfonylbis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-sulfonylbis- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3,3’-sulfonylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-sulfonylbis- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of microbial growth or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog without the sulfonyl group.

    Sulfonylbenzoic acids: Compounds with similar sulfonyl linkages but different substituents on the benzene rings.

Uniqueness

Benzoic acid, 3,3’-sulfonylbis- is unique due to the presence of two benzoic acid moieties connected through a sulfonyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

3-(3-carboxyphenyl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBECNDJSLQBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334203
Record name Benzoic acid, 3,3'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22452-74-0
Record name Benzoic acid, 3,3'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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